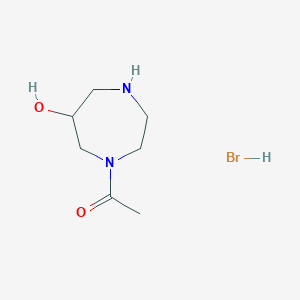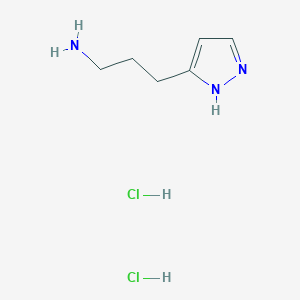
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H13Cl2N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions, utilizing automated reactors to ensure consistent yields and purity. The use of catalysts such as ruthenium or copper can enhance the efficiency of these reactions .
化学反应分析
Types of Reactions
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of pyrazoline intermediates to pyrazoles using oxidizing agents like bromine.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: N-arylation reactions with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidizing Agents: Bromine, oxygen in DMSO.
Reducing Agents: Hydrogen gas, palladium catalysts.
Catalysts: Copper powder, ruthenium complexes.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .
科学研究应用
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride is utilized in several scientific research areas:
作用机制
The mechanism of action of 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other intermolecular interactions, which facilitate its binding to these targets . This binding can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(1H-pyrazol-4-yl)propan-1-amine
- 1-(1H-pyrazol-3-yl)propan-2-amine dihydrochloride
- 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine dihydrochloride
Uniqueness
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for the development of specialized chemical and pharmaceutical applications .
属性
IUPAC Name |
3-(1H-pyrazol-5-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-4-1-2-6-3-5-8-9-6;;/h3,5H,1-2,4,7H2,(H,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFYXDQGOHYCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-43-7 |
Source


|
| Record name | 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

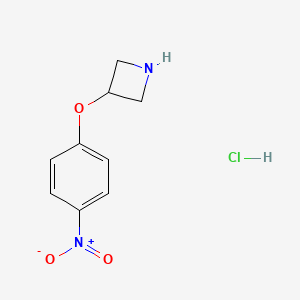


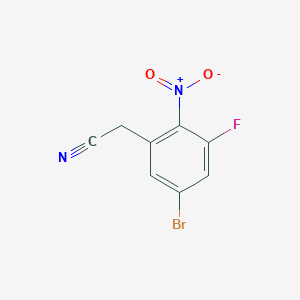
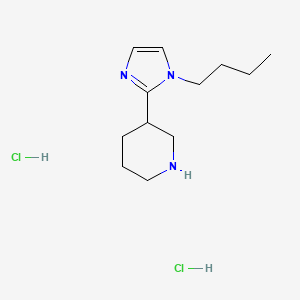

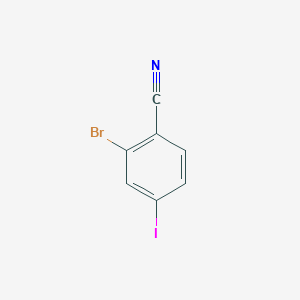
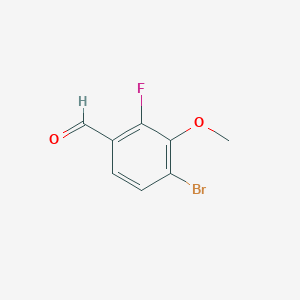
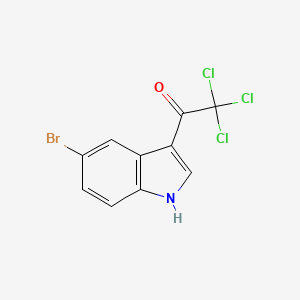

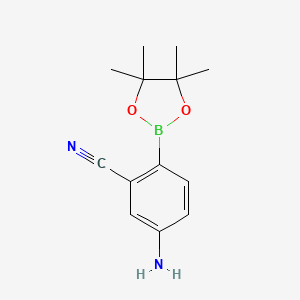
![tert-Butyl 2-amino-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1379550.png)
